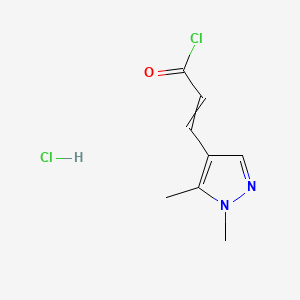
3-(1,5-Dimethylpyrazol-4-yl)prop-2-enoyl chloride;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,5-Dimethylpyrazol-4-yl)prop-2-enoyl chloride;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,5-Dimethylpyrazol-4-yl)prop-2-enoyl chloride;hydrochloride typically involves the reaction of 1,5-dimethylpyrazole with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1,5-Dimethylpyrazol-4-yl)prop-2-enoyl chloride;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Addition Reactions: The double bond in the prop-2-enoyl group can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Addition Reactions: Reagents such as hydrogen halides, halogens, and organometallic compounds can be used. The reactions are often carried out at low temperatures to control the addition process.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while addition of hydrogen halides can result in the formation of halogenated compounds.
Scientific Research Applications
3-(1,5-Dimethylpyrazol-4-yl)prop-2-enoyl chloride;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1,5-Dimethylpyrazol-4-yl)prop-2-enoyl chloride;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
3-(1,5-Dimethylpyrazol-4-yl)prop-2-enoic acid: This compound is similar in structure but lacks the chloride group, which affects its reactivity and applications.
1,5-Dimethylpyrazole: A simpler pyrazole derivative that serves as a precursor for the synthesis of more complex compounds.
Acryloyl chloride: A reactive compound used in the synthesis of various derivatives, including 3-(1,5-Dimethylpyrazol-4-yl)prop-2-enoyl chloride;hydrochloride.
Uniqueness
This compound is unique due to its combination of the pyrazole ring and the prop-2-enoyl chloride group. This combination imparts specific reactivity and properties that make it valuable for various applications, particularly in the synthesis of complex molecules and the study of biochemical interactions.
Properties
Molecular Formula |
C8H10Cl2N2O |
|---|---|
Molecular Weight |
221.08 g/mol |
IUPAC Name |
3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride;hydrochloride |
InChI |
InChI=1S/C8H9ClN2O.ClH/c1-6-7(3-4-8(9)12)5-10-11(6)2;/h3-5H,1-2H3;1H |
InChI Key |
QERGBGHLLBMPLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C=CC(=O)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















